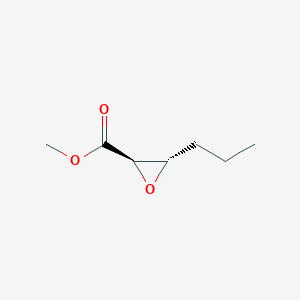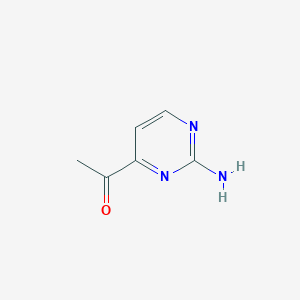
1-(2-Aminopyrimidin-4-yl)ethanone
Descripción general
Descripción
1-(2-Aminopyrimidin-4-yl)ethanone is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Its study encompasses synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
Synthesis of similar compounds involves processes like condensation, microwave-assisted synthesis, and cycloadditions. For instance, Ankati and Biehl (2010) describe microwave-assisted synthesis of various 2-amino derivatives, demonstrating the flexibility of synthesis methods in producing similar compounds (Ankati & Biehl, 2010).
Molecular Structure Analysis
Molecular structure analysis involves spectroscopic characterization and crystal structure analysis. Studies such as those by Govindhan et al. (2017) provide insights into the structure using techniques like IR, NMR, and XRD (Govindhan et al., 2017).
Chemical Reactions and Properties
Chemical reactions of similar compounds are diverse. For example, the work by Moskvina et al. (2015) showcases the reactions of similar compounds with different nucleophiles, leading to various heterocycles (Moskvina, Shilin, & Khilya, 2015). Such studies help understand the chemical reactivity and potential applications of 1-(2-Aminopyrimidin-4-yl)ethanone.
Physical Properties Analysis
Physical properties like thermal stability, solubility, and melting point are crucial for practical applications. For instance, Ghoneim (2001) discusses the photophysics of a related compound, indicating how structural variations can influence physical properties (Ghoneim, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents, stability, and interaction with other molecules, are key to understanding the compound's utility. As an example, the study by Ibberson et al. (2023) discusses the synthesis and antioxidant activity of derivatives, highlighting the diverse chemical properties that can be achieved (Ibberson et al., 2023).
Aplicaciones Científicas De Investigación
Antiviral and Antileukemic Agents
- Application Summary : 2-aminopyrimidin-4 (3H)-one and its derivatives have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one .
- Results or Outcomes : One of these compounds, 5-bromo-6-phenylisocytosine (also known as bropirimine), has found use in clinical practice not only as an effective immunomodulator, but also as a drug for the treatment of bladder cancer .
Drugs for Combating Hyperuricemia
- Application Summary : Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat hyperuricemia .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of drugs based on 2-aminopyrimidin-4 (3H)-one .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Neurodegenerative Disorders
- Application Summary : Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat neurodegenerative disorders .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of drugs based on 2-aminopyrimidin-4 (3H)-one .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Some Forms of Cancer
- Application Summary : Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat some forms of cancer .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of drugs based on 2-aminopyrimidin-4 (3H)-one .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Anti-inflammatory and Hormonal Agents
- Application Summary : Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed as anti-inflammatory and hormonal agents .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of drugs based on 2-aminopyrimidin-4 (3H)-one .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Direcciones Futuras
The design of biologically active compounds based on isocytosine, which includes “1-(2-Aminopyrimidin-4-yl)ethanone”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
Propiedades
IUPAC Name |
1-(2-aminopyrimidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKSEDDZHXZRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544317 | |
| Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyrimidin-4-yl)ethanone | |
CAS RN |
106157-82-8 | |
| Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

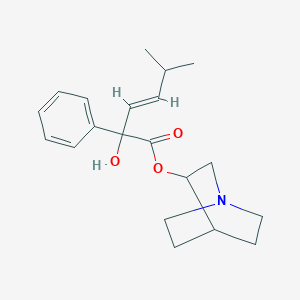

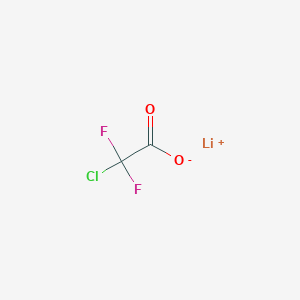
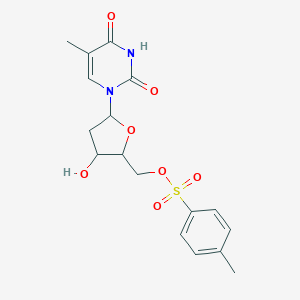
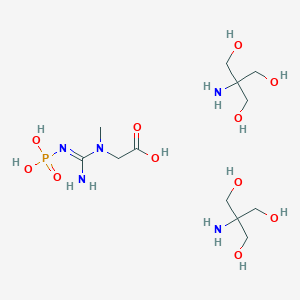
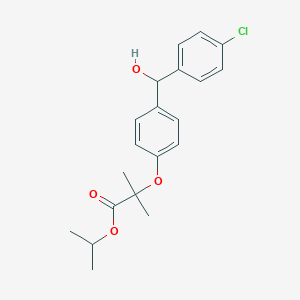
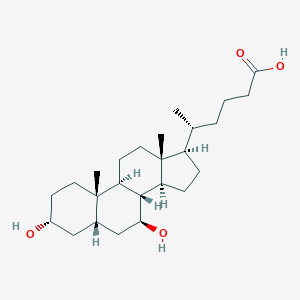

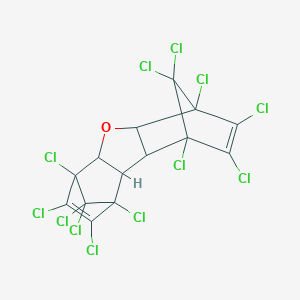
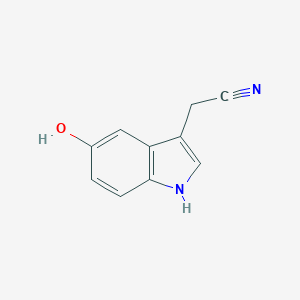

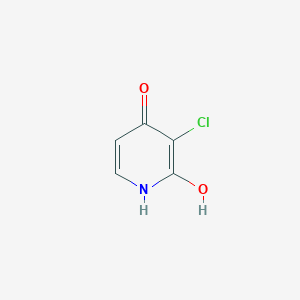
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
